molecular formula C10H12FNO2 B13366286 Benzenepropanoic acid, beta-amino-4-fluoro-, methyl ester, (betaS)-

Benzenepropanoic acid, beta-amino-4-fluoro-, methyl ester, (betaS)-

Cat. No.: B13366286
M. Wt: 197.21 g/mol
InChI Key: BULPFQGZGPHEBO-VIFPVBQESA-N
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Description

The compound Benzenepropanoic acid, β-amino-4-fluoro-, methyl ester, (βS)- is a chiral benzenepropanoate derivative characterized by:

  • A β-amino group (positioning and stereochemistry specified as βS).
  • A 4-fluoro substituent on the benzene ring.
  • A methyl ester group at the carboxylic acid terminus.

Its molecular formula is inferred as C₁₁H₁₃FNO₂ (exact mass to be confirmed), with a LogP value likely modulated by the polar amino and fluoro groups.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1

InChI Key

BULPFQGZGPHEBO-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)F)N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)F)N

Origin of Product

United States

Preparation Methods

Esterification of Benzenepropanoic Acid Derivatives

The synthesis of Benzenepropanoic acid, beta-amino-4-fluoro-, methyl ester, (betaS)- typically involves the esterification of benzenepropanoic acid derivatives. A common method includes reacting benzenepropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Synthesis of Amino Acid Methyl Esters Using Chlorotrimethylsilane

Trimethylchlorosilane (TMSCl) with methanol can be used to prepare methyl esters of various carboxylic acids. A series of amino acids, including natural, aromatic, and aliphatic amino acids, can be transformed to corresponding amino acid methyl ester hydrochlorides in good to excellent yields.

General Procedure:

  • Take amino acid (0.1 mol) in a round bottom flask.
  • Add freshly distilled chlorotrimethylsilane (0.2 mol) slowly and stir with a magnetic stirrer.
  • Add methanol (100 mL) and stir the resulting solution or suspension at room temperature.
  • After the reaction is complete (monitored by TLC), concentrate the reaction mixture on a rotary evaporator to obtain the amino acid ester hydrochloride.

This method offers convenience, mild conditions, and good to excellent yields.

Industrial Production Methods

Industrial production of Benzenepropanoic acid, beta-amino-4-fluoro-, methyl ester, (betaS)- may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Nitro derivative of the compound.

    Reduction: Alcohol derivative of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound "Benzenepropanoic acid, beta-amino-4-fluoro-, methyl ester, (betaS)-," also known as Methyl 3-amino-3-(4-fluorophenyl)propanoate, is utilized in the pharmaceutical industry as a precursor or intermediate in the synthesis of various medications . A wide range of optically active 3-amino-3-arylpropanoic acid derivatives have been prepared by a stereoselective chemoenzymatic route, using the compound . The key step is the kinetic resolution of the corresponding β-amino esters .

Stereoselective Chemoenzymatic Preparation
Optically active 3-amino-3-arylpropanoic acid derivatives can be created through a stereoselective chemoenzymatic route, where the compound acts as a key component . This method involves the kinetic resolution of β-amino esters . Specifically, lipase from Pseudomonas cepacia catalyzed the hydrolysis of the ester group, which was identified as an optimal process concerning activity and enantioselectivity . Molecular modeling explained the enantiopreference of this lipase, where the favored binding site for a phenyl ring and the stable conformation of the 3-aminopropanoate core matched the (S)-configuration of the major products . The chemoenzymatic route has been applied to create a valuable intermediate in the synthesis of (S)-dapoxetine, which was chemically synthesized in excellent optical purity .

Dipeptidyl Boronic Acid Proteasome Inhibitors
β-amino acids, which include derivatives of Benzenepropanoic acid, are used in the construction of dipeptidyl boronic acid proteasome inhibitors . These inhibitors are being studied for their potential therapeutic applications . An extensive structure-activity relationship (SAR) study of 72 dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids has been reported . SAR analysis revealed that bicyclic groups at the R1 position, 3-F substituents at the Rsu.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Functional Groups

Benzenepropanoic Acid, β-amino-3-chloro-5-methyl-, Ethyl Ester, (βS)- (CAS 1998554-41-8)
  • Key Differences :
    • Substituents : 3-chloro-5-methyl vs. 4-fluoro on the benzene ring.
    • Ester Group : Ethyl ester (C₂H₅) vs. methyl ester (CH₃).
  • Impact :
    • The chloro and methyl groups increase hydrophobicity (higher LogP) compared to the fluoro substituent.
    • Ethyl ester may enhance metabolic stability but reduce solubility compared to methyl .
Benzenepropanoic Acid, 4-fluoro-β-oxo-, Methyl Ester
  • Key Differences: β-oxo (keto) group replaces the β-amino group.
  • Impact: Loss of hydrogen-bonding capability (amino vs. keto) reduces solubility. The keto group may confer antioxidant activity, as seen in similar phenolic esters .

Ester Group Modifications

Benzenepropanoic Acid, β-methyl-, Methyl Ester (CAS 3461-39-0)
  • Key Differences: β-methyl substituent instead of β-amino. No fluoro group.
  • Impact: Lower polarity (LogP ~3.5 inferred) due to the absence of amino and fluoro groups.
Benzenepropanoic Acid, Methyl Ester (CAS 103-25-3)
  • Key Differences: No β-amino or fluoro substituents.
  • Impact: Simpler structure with higher volatility (lower molecular weight: 164.2 g/mol). Limited bioactivity, primarily used as a fragrance or flavoring agent .

Bulky Substituents and Antioxidant Activity

Benzenepropanoic Acid, 3,5-di-tert-butyl-4-hydroxy-, Methyl Ester (CAS 6386-38-5)
  • Key Differences: 3,5-di-tert-butyl-4-hydroxy substituents on the benzene ring. No amino or fluoro groups.
  • Impact :
    • High LogP (~5.9) due to bulky tert-butyl groups, reducing absorption efficiency.
    • Demonstrated antioxidant and antifungal activity, used in industrial applications (e.g., motor oils) .

Chirality and Bioactivity

  • Example : Racemic mixtures vs. enantiopure compounds ().
    • The (βS) configuration in the target compound may enhance binding to chiral biological targets (e.g., enzymes or receptors) compared to the (βR) isomer.
    • In , stereoisomers of benzamide derivatives showed divergent activities, emphasizing the critical role of stereochemistry .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Bioactivity Notes Reference
Target Compound C₁₁H₁₃FNO₂* ~209.2* β-amino (S), 4-fluoro ~1.5* Potential CNS/antimicrobial -
β-amino-3-chloro-5-methyl-, ethyl ester C₁₃H₁₇ClNO₂ 265.7 3-Cl, 5-CH₃, ethyl ester ~2.8 Higher hydrophobicity
4-fluoro-β-oxo-, methyl ester C₁₀H₉FO₃ 196.2 β-oxo, 4-fluoro ~1.2 Antioxidant potential
3,5-di-tert-butyl-4-hydroxy-, methyl ester C₁₈H₂₈O₃ 292.4 3,5-t-Bu, 4-OH ~5.9 Industrial antioxidant

*Inferred data; exact values require experimental confirmation.

Biological Activity

Benzenepropanoic acid, beta-amino-4-fluoro-, methyl ester, (betaS)-, also known by its CAS number 866921-65-5, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C10_{10}H12_{12}FNO2_2
  • Molecular Weight : 197.21 g/mol
  • CAS Number : 866921-65-5

Mechanisms of Biological Activity

Research indicates that benzenepropanoic acid derivatives exhibit various biological activities, including:

  • Antioxidant Activity : Compounds in this class have shown the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases.
  • Antimicrobial Properties : Studies have demonstrated that benzenepropanoic acid derivatives possess antibacterial and antifungal activities, making them potential candidates for treating infections.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • A study highlighted the inhibition of alpha-amylase and alpha-glucosidase by benzenepropanoic acid derivatives. The IC50_{50} values were reported at approximately 69.86 μg/mL for alpha-amylase inhibition, suggesting potential applications in managing diabetes by controlling carbohydrate metabolism .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to evaluate the binding affinity of benzenepropanoic acid derivatives to various target proteins involved in metabolic pathways. The results indicated favorable binding energies, suggesting that these compounds could modulate biological pathways effectively .
  • Anticancer Activity :
    • Research has shown that certain derivatives can induce apoptosis in cancer cell lines. For instance, a study reported that specific compounds derived from benzenepropanoic acid exhibited cytotoxic effects against MCF-7 breast cancer cells .

Data Table: Biological Activities of Benzenepropanoic Acid Derivatives

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionAlpha-amylase inhibition
AnticancerInduction of apoptosis

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving the stereoselective synthesis of (βS)-configured β-amino-4-fluoro-benzenepropanoic acid methyl ester?

  • Methodological Answer : A multi-step approach is typically employed:

Chiral Resolution/Asymmetric Catalysis : Introduce the β-amino group via asymmetric hydrogenation or enzymatic resolution to ensure the (βS) configuration. Chiral ligands (e.g., BINAP derivatives) or immobilized lipases can be used to control stereochemistry .

Fluorination : Incorporate the 4-fluoro substituent using electrophilic fluorinating agents (e.g., Selectfluor) under controlled conditions to avoid byproducts from competing aromatic substitutions .

Esterification : Protect the carboxylic acid as a methyl ester via acid-catalyzed esterification (e.g., methanol/H+^+) or transesterification .

  • Key Considerations : Monitor reaction intermediates using chiral HPLC or polarimetry to confirm enantiomeric purity at each step .

Q. How can the stereochemical integrity of the (βS)-configuration be validated during characterization?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the (βS) configuration and intramolecular hydrogen bonding patterns .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to distinguish enantiomers .
  • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR to assess the electronic environment of the 4-fluoro substituent, which may shift depending on steric interactions influenced by stereochemistry .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of β-amino esters under acidic or basic conditions?

  • Methodological Answer :

  • pH Control : Maintain neutral to mildly acidic conditions (pH 5–6) during amino group reactions to minimize base-catalyzed racemization .
  • Low-Temperature Reactions : Perform esterification or coupling steps at ≤0°C to reduce kinetic energy-driven configurational inversion .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the β-amino group during synthesis .
    • Validation : Track racemization via time-resolved chiral HPLC and kinetic modeling .

Q. How does the 4-fluoro substituent influence the compound’s reactivity in nucleophilic or electrophilic aromatic substitution reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The 4-fluoro group deactivates the aromatic ring, directing electrophiles to meta/para positions and reducing reactivity in Friedel-Crafts alkylation .
  • Nucleophilic Attack : Fluorine’s inductive effect increases the electrophilicity of adjacent carbonyl groups, enhancing susceptibility to nucleophilic acyl substitution (e.g., hydrolysis of the methyl ester under basic conditions) .
    • Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic isotope effect (KIE) studies or computational DFT analysis .

Q. What analytical techniques are most effective for quantifying trace degradation products in stability studies?

  • Methodological Answer :

  • LC-MS/MS : Use reverse-phase chromatography with a C18 column and electrospray ionization (ESI) to detect hydrolyzed products (e.g., free carboxylic acid) or oxidized metabolites .
  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via 1H^{1}\text{H}-NMR or mass spectrometry .
    • Data Interpretation : Apply Arrhenius modeling to predict shelf-life and identify critical degradation pathways (e.g., ester hydrolysis vs. aromatic ring oxidation) .

Research Design & Data Contradiction Analysis

Q. How can conflicting data on the compound’s metabolic stability be resolved in in vitro vs. in vivo models?

  • Methodological Answer :

  • In Vitro-In Vivo Correlation (IVIVC) : Perform microsomal stability assays (e.g., liver microsomes) alongside pharmacokinetic studies in rodents to identify species-specific metabolic enzymes .
  • Isotope Labeling : Use 13C^{13}\text{C}-labeled methyl ester or 2H^{2}\text{H}-β-amino group to track metabolic pathways via mass spectrometry .
    • Contradiction Resolution : Discrepancies may arise from esterase activity variability across models; validate with human hepatocyte assays .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., aminopeptidases) .
  • MD Simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the (βS)-configured ligand in binding pockets .
    • Validation : Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Stability & Environmental Impact

Q. What are the environmental persistence and degradation pathways of this compound under aerobic/anaerobic conditions?

  • Methodological Answer :

  • Aerobic Biodegradation : Use OECD 301B testing to measure mineralization to CO2_2 and H2_2O; expect slow degradation due to fluorinated aromatic rings .
  • Hydrolysis : Monitor ester cleavage in aqueous buffers (pH 2–12) at 25–50°C; methyl esters typically hydrolyze faster under alkaline conditions .
    • Ecotoxicity : Assess acute toxicity in Daphnia magna or algae; fluorinated analogs often show low bioaccumulation potential .

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